2-(Chloromethyl)-4-methylquinoline hydrochloride
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Overview
Description
2-(Chloromethyl)-4-methylquinoline hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloromethyl group at the second position and a methyl group at the fourth position of the quinoline ring, with hydrochloride as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylquinoline hydrochloride typically involves the chloromethylation of 4-methylquinoline. One common method includes the reaction of 4-methylquinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methylquinoline hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-methylquinoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methylquinoline hydrochloride depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)quinoline hydrochloride
- 4-Methylquinoline
- 2-Methylquinoline
Comparison
2-(Chloromethyl)-4-methylquinoline hydrochloride is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and biological activity. Compared to 2-(Chloromethyl)quinoline hydrochloride, the additional methyl group at the fourth position can influence the compound’s steric and electronic properties, potentially leading to different biological effects and reactivity patterns.
Properties
CAS No. |
1956311-13-9 |
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Molecular Formula |
C11H11Cl2N |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methylquinoline;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11;/h2-6H,7H2,1H3;1H |
InChI Key |
PWZAJBLYNFEPNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)CCl.Cl |
Origin of Product |
United States |
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